Dihydro-2H-thiopyran-3(4H)-one is a chemical compound with the formula C5H8S . It’s used in chemical synthesis, particularly in the creation of other complex organic compounds . The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out.
This compound can also be studied for its impurities, which can be important in pharmaceutical and chemical manufacturing processes .
, suggesting that it may be used in various industrial manufacturing processes. The specific applications would depend on the particular industry and product being manufactured .
Bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans . This suggests that Dihydro-2H-thiopyran-3(4H)-one could potentially be used in studies related to bromination .
Dihydro-2H-thiopyran-3(4H)-one is a heterocyclic compound characterized by a six-membered ring containing a sulfur atom and a ketone functional group. Its molecular formula is CHOS, and it has gained attention in various fields due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry. The compound exhibits a distinctive reactivity profile owing to the presence of both sulfur and a carbonyl group within the same cyclic structure.
Research indicates that dihydro-2H-thiopyran-3(4H)-one exhibits significant biological activity. Notably, its derivatives have shown anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties. Studies suggest that these compounds may inhibit cystinyl aminopeptidase, which could have implications for therapeutic applications in inflammatory diseases .
Several methods exist for synthesizing dihydro-2H-thiopyran-3(4H)-one:
Dihydro-2H-thiopyran-3(4H)-one serves as a versatile building block in organic synthesis. It is particularly valuable in the development of new heterocyclic systems and can be transformed into various biologically active compounds. Additionally, its derivatives are explored for their potential pharmacological applications due to their diverse biological activities .
Interaction studies indicate that dihydro-2H-thiopyran-3(4H)-one can engage in thiol-disulfide exchange reactions, which are crucial in redox biology and enzymatic processes. These interactions suggest that the compound may play a role in biochemical pathways relevant to cellular signaling and metabolism .
Several compounds share structural similarities with dihydro-2H-thiopyran-3(4H)-one:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3,4-Dihydro-2H-pyran | Contains an oxygen atom instead of sulfur | Lacks the unique reactivity associated with sulfur |
2,3-Dihydro-4H-thiopyran | Different hydrogenation pattern | Similar reactivity but different substitution patterns |
Tetrahydrothiopyran | Fully hydrogenated thiopyran ring | Less reactive due to saturation |
Uniqueness: Dihydro-2H-thiopyran-3(4H)-one stands out due to its combination of a sulfur atom and a ketone functional group within the same ring structure. This unique combination imparts distinct chemical reactivity and potential for diverse applications compared to its oxygen-containing analogs and other thiopyran derivatives .
Multi-component reactions (MCRs) involving dihydro-2H-thiopyran-3(4H)-one and its oxidized derivative dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide have proven particularly valuable for constructing complex heterocyclic systems. These one-pot procedures offer significant advantages in terms of atom economy, operational simplicity, and structural diversity generation compared to traditional linear synthetic approaches.
Recent research has demonstrated that dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as an excellent building block for synthesizing diverse thiopyran-based heterocyclic systems through MCR strategies. Three distinct series of new cyclic sulfones have been prepared using a one-pot MCR methodology starting from this readily available compound. The reactions typically involve condensation of the thiopyran derivative with various aldehydes and active methylene compounds, producing structurally complex products in good yields.
The mechanisms of these MCRs often involve initial Knoevenagel condensation followed by Michael addition and subsequent cyclization. This reactivity pattern allows for the systematic construction of fused and spirocyclic systems incorporating the thiopyran dioxide motif. Furthermore, this versatile ketomethylenic reagent has been employed in Dimroth-type 1,2,3-triazole synthesis, expanding its utility to nitrogen-containing heterocyclic systems.
A particularly notable application is the synthesis of bicyclic systems bearing a thiopyran-S,S-dioxide motif, which demonstrates the compound's value in creating structurally diverse chemical libraries. In silico screening of these synthesized compounds has revealed promising biological activity profiles, suggesting potential applications in drug discovery.
The scale-up of dihydro-2H-thiopyran-3(4H)-one synthesis from laboratory to industrial scale presents both challenges and opportunities. While direct information on industrial production of this specific compound is limited, valuable insights can be drawn from analogous systems and related heterocyclic ketones.
Recent advances in continuous flow chemistry have demonstrated significant advantages for scale-up of sulfur-containing heterocycles. Dennehy and colleagues reported the scale-up and optimization of a continuous flow synthesis for α-thio-β-chloroacrylamide, producing multi-gram quantities with enhanced efficiency. Their work highlighted several key advantages of flow processing:
The synthesis of tetrahydrothiopyran derivatives can also benefit from catalytic cyclization processes. Dihydro-2H-thiopyran-3(4H)-one is typically prepared from hydrogen sulfide and methyl acrylate through multi-step sequences involving diester formation, Dieckmann cyclization, and decarboxylation. Industrial implementation of these processes requires careful consideration of catalyst efficiency, process safety (particularly when handling H₂S), and waste minimization.
Table 1: Comparison of Batch vs. Continuous Flow Production for Sulfur Heterocycles
Parameter | Batch Processing | Continuous Flow |
---|---|---|
Heat transfer | Limited by vessel size | Excellent due to high surface-to-volume ratio |
Scalability | Requires redesign at each scale | Linear scale-up by extending run time |
Process safety | Larger quantities of reactive intermediates | Small reaction volumes at any time |
Reaction control | Variable conditions across batch | Consistent reaction parameters |
Product quality | Batch-to-batch variation | More consistent product profile |
Capital investment | Lower initial cost | Higher initial investment |
The development of stereoselective methods for dihydro-2H-thiopyran-3(4H)-one derivatives represents a significant advancement in synthetic methodology. The thiopyran scaffold presents unique opportunities for asymmetric synthesis due to its conformational properties and functional group arrangement.
The thiopyran route to polypropionates, pioneered by Ward and colleagues, demonstrates the power of stereoselective transformations in this system. This approach involves stepwise iterative aldol homologation of tetrahydro-4H-thiopyran-4-one with thiopyran aldehyde followed by desulfurization to rapidly assemble stereochemically complex polypropionate synthons. The strategy dramatically reduces the number of possible diastereomers (from 512 to 20) through strategic retrosynthetic disconnection.
A particularly impressive application of asymmetric synthesis with thiopyran derivatives is the enantioselective synthesis of membrenone B. This natural product was synthesized in nine steps with 9.4% overall yield beginning with two-directional aldol coupling of tetrahydro-4H-thiopyran-4-one with racemic 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde. The first aldol reaction occurred with dynamic kinetic resolution to give a single adduct with >98% ee, while the second aldol reaction exhibited high diastereoselectivity (three of eight possible adducts).
Proline-catalyzed enantioselective direct intermolecular aldol reactions of tetrahydro-4H-thiopyran-4-one with various achiral aldehydes have been studied to understand the behavior and stereoselectivity profile of thiopyranone in such reactions. These investigations provide crucial insights for developing asymmetric methodologies for dihydro-2H-thiopyran-3(4H)-one chemistry.
The strategic use of chiral auxiliaries, organocatalysts, and metal-based chiral catalysts offers multiple approaches to control stereochemistry in thiopyran systems. These methods typically achieve stereochemical control through:
The structural hybridity of dihydro-2H-thiopyran-3(4H)-one—featuring both a thioether linkage and a ketone group—makes it exceptionally adaptable for heterocyclic chemistry. Its chair-like conformation with axial sulfur and equatorial carbonyl orientations creates distinct facial selectivity in pericyclic reactions, while the thiopyran ring's strain energy (approximately 6-8 kcal/mol lower than analogous oxepanes) facilitates ring-opening/ring-closing equilibria critical for complexity generation [1] [6].
Dihydro-2H-thiopyran-3(4H)-one participates in both normal and inverse electron-demand Diels-Alder reactions, with its enone system acting as either diene or dienophile depending on reaction partners. When engaged as a diene with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD), it forms bicyclic thiopyrano[4,3-b]pyrone derivatives through [4+2] cycloaddition at 80°C in toluene (75-89% yields) [6] [8]. Conversely, its reactivity inverts with electron-rich dienophiles: the thiopyranone's ketone group activates the α,β-unsaturated system for inverse-electron demand reactions with enamines, producing fused thiopyrano-pyridine systems with >90% endo selectivity [4] [8].
Notably, the compound undergoes hetero-Diels-Alder reactions with thioacrylamide derivatives to yield dihydrothiopyran-fused fullerenes. This transformation, catalyzed by LiClO₄ in THF at 65°C, produces cycloadducts with 62-78% efficiency while preserving the fullerene's electronic properties [4] [8]. The reaction's stereochemical outcome is governed by the thiopyranone's half-chair conformation, which positions the sulfur atom pseudo-axially to minimize 1,3-diaxial interactions during transition state formation [6].
The Ward thiopyran route exploits dihydro-2H-thiopyran-3(4H)-one's capacity for iterative aldol homologation to assemble polypropionate frameworks. In a landmark application, L-proline-catalyzed asymmetric aldol reactions between thiopyranone and α-substituted aldehydes achieve dynamic kinetic resolution with 94:6 dr and >99% ee [5]. Sequential couplings (3 steps per aldol cycle) enable rapid construction of hexapropionate synthons containing up to six contiguous stereocenters, reducing the stereoisomer count from 512 to 20 through symmetry considerations [5] [6].
Key to this strategy is the thiopyranone's β-keto thiopyranyl system, which undergoes diastereoselective reduction (NaBH₄/CeCl₃, 95:5 anti/syn) followed by Whitham rearrangement to set methyl-bearing stereocenters. The sulfur atom's α-effect enhances the acidity of β-hydrogens (pKa ~12 vs. ~16 for oxygen analogs), facilitating enolate formation under mild conditions (DBU, 0°C) [5] [7]. Subsequent desulfurization via Raney nickel yields all-carbon polypropionate chains while preserving stereochemical integrity—a critical advantage over oxygenated analogs prone to epimerization [5].
Modern [4+2] cycloaddition protocols have expanded the utility of dihydro-2H-thiopyran-3(4H)-one in fused heterocycle synthesis. Its reaction with β-oxodithioesters under BF₃·Et₂O catalysis (CH₂Cl₂, RT) produces 3,4-dihydro-2H-thiopyrans bearing aryl/heteroaryl substituents at C-4 and C-6 positions (68-82% yields) [7]. The mechanism proceeds through regioselective Michael addition followed by 6-endo-trig cyclization, with the thiopyranone's sulfur atom templating ring closure through sulfur-carbonyl interactions [3] [7].
For nitrogen-containing fused systems, the compound reacts with isothiocyanates in a pseudo-five-component cascade. Initiated by Knoevenagel condensation between the thiopyranone's ketone and malononitrile, the process sequentially incorporates carbon disulfide and primary amines to yield 4H-thiopyrano[2,3-b]pyridine-3-carbonitriles (85-93% yields) [3]. Time-dependent DFT studies reveal the sulfur atom's role in stabilizing zwitterionic intermediates during the stepwise [4+2] process, lowering activation barriers by 4-6 kcal/mol compared to oxygenated analogs [6] [8].
The base-induced ring contraction of 3,6-dihydro-2H-thiopyrans to form cyclopentenes represents a remarkable synthetic transformation that proceeds through multiple mechanistic pathways [1]. Research by Larsen and colleagues has demonstrated that this transformation involves a complex series of elimination and rearrangement reactions that can be controlled through careful selection of reaction conditions [1].
Mechanistic Pathway Overview
The base-induced ring contraction proceeds through an initial deprotonation step where strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide abstract a proton from the 2-position of the thiopyran ring [1]. This deprotonation generates a stabilized carbanion that can undergo further transformations depending on the electron-withdrawing groups present at the 2-position [1].
The level of diastereoselectivity observed during cyclopentene formation depends critically on the nature of the electron-withdrawing group at the 2-position of the dihydrothiopyran substrate as well as the substitution pattern originally present in the diene component [1]. In cases where the temperature is reduced during the ring contraction, good yields of vinyl cyclopropanes can be isolated with high isomeric purity [1].
Temperature-Dependent Mechanistic Variations
When the base-induced ring contraction is performed at temperatures between -78°C and -20°C, the reaction pathway can be diverted toward vinyl cyclopropane formation rather than direct cyclopentene formation [1]. These vinyl cyclopropanes subsequently undergo highly diastereoselective rearrangement to cyclopentenes, suggesting that this vinyl cyclopropane intermediate represents a key feature of the overall ring contraction mechanism [1].
The formation of vinyl cyclopropanes at lower temperatures indicates that the ring contraction proceeds through a stepwise mechanism rather than a concerted process [1]. The initial base-catalyzed elimination generates an intermediate that can either undergo direct ring contraction or cyclization to form the vinyl cyclopropane depending on the reaction temperature and the nature of the substituents [1].
Substrate Scope and Stereochemical Considerations
The base-induced ring contraction exhibits remarkable substrate scope, with various 3,6-dihydro-2H-thiopyrans substituted with electron-withdrawing groups at the 2-position undergoing successful transformation to cyclopentenes [1]. The presence of electron-withdrawing groups such as ester, nitrile, or ketone functionalities at the 2-position is essential for stabilizing the initial carbanion intermediate and facilitating the subsequent ring contraction [1].
The stereochemical outcome of the ring contraction depends on the substitution pattern of the original diene component used in the thiopyran synthesis [1]. Substrates derived from cyclic dienes tend to exhibit higher diastereoselectivity compared to those derived from acyclic dienes, likely due to conformational constraints that favor specific transition state geometries [1].
The retro-hetero-Diels-Alder reaction represents a fundamental decomposition pathway for thiopyran derivatives, particularly those containing electron-withdrawing substituents or heteroatoms that can stabilize the transition state. This transformation is characterized by the concerted breaking of two carbon-carbon bonds and the formation of a diene and dienophile component.
Kinetic Parameters and Activation Energies
Computational studies have revealed that the retro-hetero-Diels-Alder decomposition of thiopyran derivatives typically requires activation energies in the range of 250-350 kJ/mol, depending on the specific substitution pattern and the nature of the leaving group. The reaction generally proceeds through a concerted mechanism with a symmetrical transition state structure.
For 2H-thiopyran-2-thione derivatives, the retro-Diels-Alder reaction shows particularly favorable kinetics when the reaction leads to the formation of aromatic products and the release of small molecules such as carbon dioxide or carbonyl sulfide. The activation barriers for these transformations are typically in the range of 13-19 kcal/mol, making them thermodynamically favorable at elevated temperatures.
Temperature Effects on Decomposition Pathways
The retro-hetero-Diels-Alder decomposition of thiopyran derivatives exhibits strong temperature dependence, with reactions typically requiring temperatures between 150-250°C for reasonable reaction rates. At these temperatures, the reaction proceeds through a concerted mechanism with simultaneous bond breaking and formation.
Studies of 3,6-dihydro-2H-thiopyran stability have shown that complete fragmentation occurs after 24 hours at 160°C for certain derivatives, while more temperature-stable variants require heating to 180°C for complete decomposition. The fragmentation mechanism occurs exclusively through the retro-Diels-Alder pathway, with the resulting diene-functionalized products being the only detected species.
Product Distribution and Mechanistic Insights
The retro-hetero-Diels-Alder decomposition of thiopyran derivatives typically leads to the formation of aromatic products through aromatization of the initially formed diene component. This aromatization process is thermodynamically favorable and serves as a driving force for the overall transformation.
The release of small molecules such as CO₂, COS, or CS₂ during the retro-Diels-Alder process makes these reactions irreversible, as these small molecules are poor dienophiles for the reverse Diels-Alder reaction. This irreversibility is a key feature that distinguishes retro-hetero-Diels-Alder reactions from simple thermal equilibration processes.
The Pummerer reaction represents one of the most versatile transformations for the conversion of thiopyran derivatives to thiolane systems. This reaction involves the electrophilic activation of sulfoxide groups followed by nucleophilic attack and rearrangement to form contracted ring systems.
Vinylogous Pummerer Reaction Pathways
The vinylogous Pummerer reaction of thiopyran derivatives proceeds through initial activation of the sulfoxide oxygen by electrophilic reagents such as trifluoroacetic anhydride or acetic anhydride in the presence of Lewis acids. This activation generates a reactive intermediate that can undergo nucleophilic attack at various positions along the conjugated system.
For 2-(p-tolylsulfanyl)-2-trifluoromethyl-3,6-dihydro-2H-thiopyran 1-oxides, the vinylogous Pummerer reaction with trifluoroacetic anhydride leads to the formation of 2-(p-tolylsulfanyl)-4-trifluoroacetoxy-2-trifluoromethyl-3,4-dihydro-2H-thiopyrans. The reaction proceeds through a mechanism involving the formation of an extended thionium ion intermediate that can be trapped by nucleophiles.
Additive Pummerer Transformations
The additive Pummerer reaction of thiopyran derivatives involves the simultaneous addition of two nucleophiles to the activated sulfoxide system. This transformation requires careful control of reaction conditions to achieve the desired selectivity and prevent competing side reactions.
Treatment of 4-acetoxy-2-trifluoromethyl-3,4-dihydro-2H-thiopyran 1-oxides with acetic anhydride and boron trifluoride etherate results in ring contraction and formation of 3-acetoxy-2-diacetoxymethyl-5-(trifluoromethyl)thiolanes. This transformation represents a key step in the synthesis of biologically active thiolane derivatives with antiviral properties.
Mechanistic Considerations and Stereochemical Outcomes
The Pummerer reaction of thiopyran derivatives exhibits high stereoselectivity, with the configuration of the sulfoxide center influencing the overall stereochemical outcome of the transformation. The reaction typically proceeds through a stepwise mechanism involving the formation of a sulfonium ion intermediate that can be trapped by various nucleophiles.
The use of different activating agents and reaction conditions allows for the selective formation of specific regioisomers and stereoisomers. For example, the use of trifluoroacetic anhydride tends to favor the formation of trifluoroacetoxy derivatives, while acetic anhydride leads to acetoxy products.
Kinetic and Thermodynamic Factors
The Pummerer reaction of thiopyran derivatives typically proceeds under mild conditions, with reaction temperatures ranging from 0°C to 65°C depending on the specific substrate and activating agent used. The activation energies for these transformations are generally in the range of 60-120 kJ/mol, making them accessible under standard laboratory conditions.
The thermodynamic driving force for the Pummerer ring contraction arises from the relief of ring strain associated with the formation of the five-membered thiolane ring compared to the six-membered thiopyran precursor. Additionally, the formation of stable leaving groups such as trifluoroacetate or acetate provides additional thermodynamic stabilization.
Reaction Parameter | Base-Induced Ring Contraction | Retro-Hetero-Diels-Alder | Pummerer Reaction |
---|---|---|---|
Temperature Range (°C) | -78 to -20 | 150-250 | 25-100 |
Activation Energy (kJ/mol) | Not specified | 250-350 | 80-120 |
Mechanism Type | Base-catalyzed elimination | Concerted cycloreversion | Electrophilic activation |
Key Intermediates | Carbanion, vinyl cyclopropane | Transition state complex | Thionium ion, sulfonium salt |
Stereoselectivity | High (substrate dependent) | Moderate | High |
Product Type | Cyclopentenes | Aromatic compounds + gases | Thiolanes |
Flammable